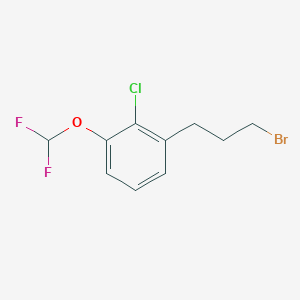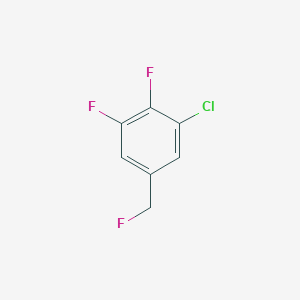
1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene can be synthesized through various methods. One common approach involves the halogenation of difluorobenzene derivatives. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acids.
Aplicaciones Científicas De Investigación
1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
1-Chloro-2,3-difluoro-5-nitrobenzene: Similar in structure but contains a nitro group instead of a fluoromethyl group.
1-Chloro-2,3-difluorobenzene: Lacks the fluoromethyl group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene is unique due to the presence of both chlorine and multiple fluorine atoms, which confer distinct chemical properties
Propiedades
Fórmula molecular |
C7H4ClF3 |
|---|---|
Peso molecular |
180.55 g/mol |
Nombre IUPAC |
1-chloro-2,3-difluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2H,3H2 |
Clave InChI |
JJIXQKKYZGGMEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)Cl)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


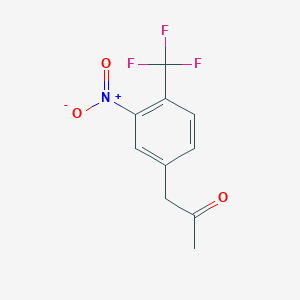
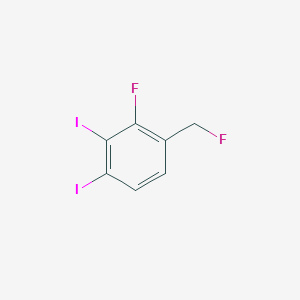
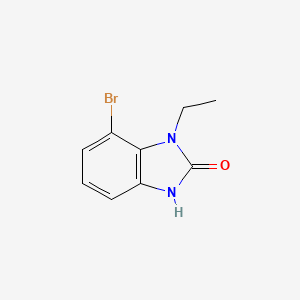
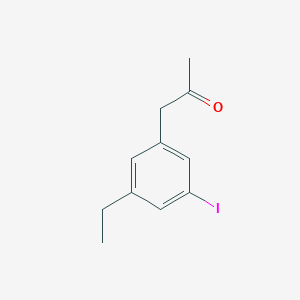
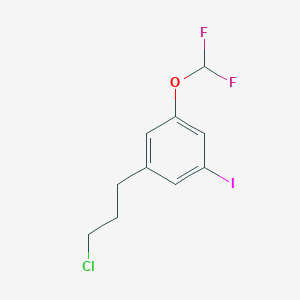
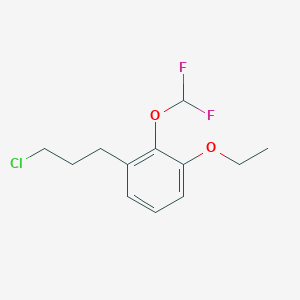
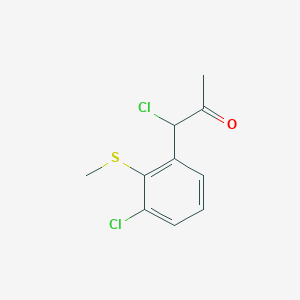

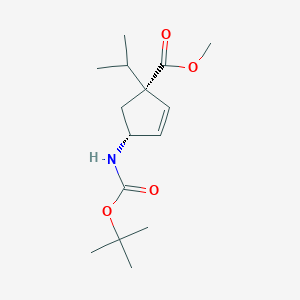
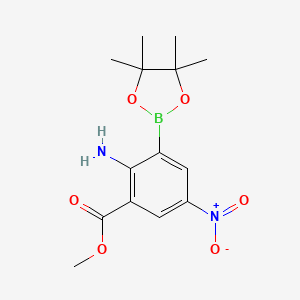
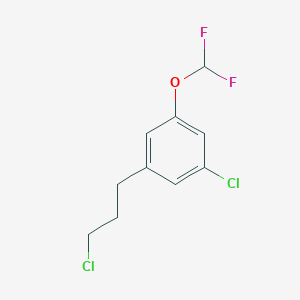
![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride](/img/structure/B14047320.png)

